molecular formula C8H8BrClN2 B3017904 6-Bromo-1H-indol-3-amine;hydrochloride CAS No. 2241141-10-4

6-Bromo-1H-indol-3-amine;hydrochloride

Cat. No.: B3017904
CAS No.: 2241141-10-4
M. Wt: 247.52
InChI Key: VYASZCPFNMNVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1H-indol-3-amine;hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 3rd position of the indole ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indol-3-amine;hydrochloride typically involves the bromination of 1H-indole-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 6-substituted indole derivatives.

    Oxidation: Formation of nitro or nitroso indole derivatives.

    Reduction: Formation of 1H-indole-3-amine or other dehalogenated products.

Scientific Research Applications

6-Bromo-1H-indol-3-amine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Bromo-1H-indol-3-amine;hydrochloride can be compared with other indole derivatives such as:

    1H-indole-3-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-1H-indol-3-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    5-Bromo-1H-indol-3-amine: Bromine atom is at the 5th position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-bromo-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYASZCPFNMNVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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